molecular formula C33H66N10O8 B14252168 L-Seryl-L-isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-lysine CAS No. 403484-44-6

L-Seryl-L-isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-lysine

Cat. No.: B14252168
CAS No.: 403484-44-6
M. Wt: 730.9 g/mol
InChI Key: BXPVNKJZWWUAMM-DUJSLOSMSA-N
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Description

L-Seryl-L-isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-lysine is a peptide compound composed of the amino acids serine, isoleucine, and lysine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine residue, leading to the formation of serine derivatives.

    Reduction: Reduction reactions can modify the peptide’s structure and function.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine sulfoxide or serine sulfone.

Scientific Research Applications

L-Seryl-L-isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Seryl-L-isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-isoleucine: A simpler peptide with similar amino acid composition.

    L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-: A more complex peptide with additional amino acids.

Uniqueness

L-Seryl-L-isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-lysine is unique due to its specific sequence and the presence of multiple lysine residues, which can influence its biological activity and interactions with other molecules.

Properties

CAS No.

403484-44-6

Molecular Formula

C33H66N10O8

Molecular Weight

730.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C33H66N10O8/c1-3-21(2)27(43-28(45)22(38)20-44)32(49)41-25(14-6-10-18-36)30(47)39-23(12-4-8-16-34)29(46)40-24(13-5-9-17-35)31(48)42-26(33(50)51)15-7-11-19-37/h21-27,44H,3-20,34-38H2,1-2H3,(H,39,47)(H,40,46)(H,41,49)(H,42,48)(H,43,45)(H,50,51)/t21-,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

BXPVNKJZWWUAMM-DUJSLOSMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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